![molecular formula C18H18N4OS B285494 N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide involves inhibition of fungal cell wall synthesis. The compound binds to the fungal cell wall and disrupts its integrity, leading to cell death.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been shown to exhibit low toxicity and high selectivity towards fungal cells. The compound does not affect mammalian cells, making it a promising candidate for antifungal therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is its potent antifungal activity. The compound is also easy to synthesize and has low toxicity towards mammalian cells. However, one of the limitations is its solubility in water, which can affect its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide. One direction is to explore its potential applications in other fields, such as agriculture and medicine. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its antifungal activity. Additionally, studies can be conducted to improve its solubility and efficacy in water-based applications.
Conclusion:
In conclusion, N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a promising compound with potential applications in various fields. Its potent antifungal activity, low toxicity towards mammalian cells, and ease of synthesis make it a promising candidate for antifungal therapy. Further research is needed to explore its potential applications and improve its efficacy in water-based applications.
Synthesemethoden
The synthesis of N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide involves the reaction of 3-ethylbenzoyl chloride with 1-phenyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as triethylamine. The reaction yields N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications is its use as an antifungal agent. Studies have shown that the compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
Molekularformel |
C18H18N4OS |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(3-ethylphenyl)-2-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-2-14-7-6-8-15(11-14)21-17(23)12-24-18-19-13-20-22(18)16-9-4-3-5-10-16/h3-11,13H,2,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
JOCPSOZZXFTSGO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.